(Z)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)-2-PROPEN-1-ONE
Description
(Z)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)-2-PROPEN-1-ONE is a complex organic compound that features multiple functional groups, including isoquinoline, pyrazole, and nitro groups
Properties
IUPAC Name |
(Z)-1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(1-methylpyrazol-4-yl)-2-(4-nitropyrazol-1-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O3/c1-22-11-14(9-20-22)8-18(24-13-17(10-21-24)25(27)28)19(26)23-7-6-15-4-2-3-5-16(15)12-23/h2-5,8-11,13H,6-7,12H2,1H3/b18-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRNBLTXKVEMJQ-LSCVHKIXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C=C(C(=O)N2CCC3=CC=CC=C3C2)N4C=C(C=N4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)/C=C(/C(=O)N2CCC3=CC=CC=C3C2)\N4C=C(C=N4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)-2-PROPEN-1-ONE typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of Isoquinoline Derivative: Starting from a suitable precursor, the isoquinoline ring can be constructed through cyclization reactions.
Pyrazole Formation: The pyrazole rings can be synthesized via condensation reactions involving hydrazines and 1,3-diketones.
Coupling Reactions: The final compound can be assembled through coupling reactions, such as the Knoevenagel condensation, to link the different moieties together.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isoquinoline and pyrazole rings.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Organic Synthesis: It may be used as an intermediate in the synthesis of more complex molecules.
Biology
Medicine
Therapeutics: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
Materials Science: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, in a pharmacological context, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline Derivatives: Compounds with similar isoquinoline structures.
Pyrazole Derivatives: Compounds featuring pyrazole rings.
Nitro Compounds: Other compounds containing nitro groups.
Uniqueness
The uniqueness of (Z)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)-2-PROPEN-1-ONE lies in its combination of multiple functional groups, which may confer unique chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
